molecular formula C13H13N3O2 B431158 1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one

1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one

Cat. No.: B431158
M. Wt: 243.26g/mol
InChI Key: QAUZEGHUGZIYKK-UHFFFAOYSA-N
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Description

1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a triazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the isobutyl group and the fusion with the naphthalene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound.

Chemical Reactions Analysis

Types of Reactions

1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one involves its interaction with specific molecular targets. The triazole ring and naphthalene moiety can interact with enzymes, receptors, or other biomolecules, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one
  • 1-Methyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

Uniqueness

1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions and applications compared to its analogs.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26g/mol

IUPAC Name

1-(2-methylpropyl)chromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C13H13N3O2/c1-8(2)7-16-12-9-5-3-4-6-10(9)18-13(17)11(12)14-15-16/h3-6,8H,7H2,1-2H3

InChI Key

QAUZEGHUGZIYKK-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Canonical SMILES

CC(C)CN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Origin of Product

United States

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